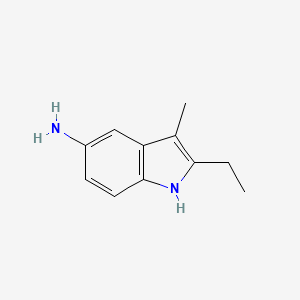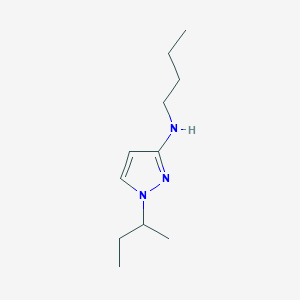![molecular formula C12H13F2N3O B11732199 2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732199.png)
2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[(3,5-difluorofenil)metil]amino}-1H-pirazol-1-il)etan-1-ol: es un compuesto orgánico sintético que presenta un anillo de pirazol sustituido con un grupo difluorofenilmetilamino y una porción de etan-1-ol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-{[(3,5-difluorofenil)metil]amino}-1H-pirazol-1-il)etan-1-ol generalmente involucra los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidrazina con una 1,3-dicetona en condiciones ácidas.
Introducción del grupo difluorofenilmetilamino: Este paso implica la reacción de sustitución nucleofílica donde el anillo de pirazol se hace reaccionar con 3,5-difluorobencilamina en presencia de una base adecuada.
Unir la porción de etan-1-ol: El paso final implica la reacción del pirazol sustituido con óxido de etileno o un reactivo similar para introducir el grupo etan-1-ol.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y el desarrollo de catalizadores más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: La porción de etan-1-ol puede sufrir oxidación para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El grupo nitro, si está presente, se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo difluorofenil puede sufrir reacciones de sustitución electrofílica aromática, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en medio ácido.
Reducción: Gas hidrógeno (H₂) con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Mezcla nitrante (HNO₃ y H₂SO₄) para nitración; halógenos (Cl₂, Br₂) en presencia de un ácido de Lewis para halogenación.
Productos principales
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
2-(3-{[(3,5-difluorofenil)metil]amino}-1H-pirazol-1-il)etan-1-ol tiene varias aplicaciones en la investigación científica:
Química medicinal: Este compuesto se puede utilizar como un bloque de construcción para la síntesis de posibles agentes farmacéuticos, particularmente aquellos dirigidos a enzimas o receptores específicos.
Estudios biológicos: Se puede utilizar en estudios para comprender su interacción con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Ciencia de materiales: El compuesto se puede explorar para su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(3-{[(3,5-difluorofenil)metil]amino}-1H-pirazol-1-il)etan-1-ol involucra su interacción con dianas moleculares específicas. El grupo difluorofenil puede mejorar la afinidad de unión a ciertas enzimas o receptores, mientras que el anillo de pirazol puede participar en enlaces de hidrógeno y otras interacciones. La porción de etan-1-ol también puede contribuir a la solubilidad del compuesto y a las propiedades farmacocinéticas generales.
Comparación Con Compuestos Similares
Compuestos similares
2-(1-metil-1H-pirazol-3-il)etan-1-ol: Estructura similar pero carece del grupo difluorofenilmetilamino.
2-(3-metil-1H-pirazol-1-il)etanol: Estructura similar pero con un grupo metilo en lugar del grupo difluorofenilmetilamino.
3-((1H-pirazol-1-il)metil)pirrolidin-3-ol: Contiene un anillo de pirrolidina en lugar de la porción de etan-1-ol.
Singularidad
La presencia del grupo difluorofenilmetilamino en 2-(3-{[(3,5-difluorofenil)metil]amino}-1H-pirazol-1-il)etan-1-ol lo hace único en comparación con otros compuestos similares. Este grupo puede influir significativamente en la actividad biológica del compuesto y en la afinidad de unión a dianas moleculares, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C12H13F2N3O |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-[3-[(3,5-difluorophenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13F2N3O/c13-10-5-9(6-11(14)7-10)8-15-12-1-2-17(16-12)3-4-18/h1-2,5-7,18H,3-4,8H2,(H,15,16) |
Clave InChI |
YCGWSDPJEPBPFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1NCC2=CC(=CC(=C2)F)F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732116.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732129.png)

![benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732140.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11732148.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11732149.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
![4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide](/img/structure/B11732168.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732172.png)
amine](/img/structure/B11732177.png)
![4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732182.png)
![benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732194.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11732204.png)
